molecular formula C5H7N B1348260 Cyclopropylacetonitrile CAS No. 6542-60-5

Cyclopropylacetonitrile

Cat. No. B1348260
Key on ui cas rn: 6542-60-5
M. Wt: 81.12 g/mol
InChI Key: FAUQRRGKJKMEIW-UHFFFAOYSA-N
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Patent
US09187453B2

Procedure details

To a solution of sodium hydride (60% in mineral oil, 38 g) and diethyl carbonate (97 mL) in toluene (240 mL) was added dropwise a solution of cyclopropylacetonitrile (32 g) in toluene (120 mL) over 40 min with heating under reflux, and the mixture was heated under reflux for additional 2 hr. The mixture was neutralized with acetic acid (120 mL) in an ice bath, water was added thereto, and the mixture was extracted with ethyl acetate. The obtained organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was distilled (boiling point 69-72° C., 4.0 mmHg) to give the title compound (50 g).
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
97 mL
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3](=[O:10])([O:7][CH2:8][CH3:9])OCC.[CH:11]1([CH2:14][C:15]#[N:16])[CH2:13][CH2:12]1.C(O)(=O)C>C1(C)C=CC=CC=1.O>[C:15]([CH:14]([CH:11]1[CH2:13][CH2:12]1)[C:3]([O:7][CH2:8][CH3:9])=[O:10])#[N:16] |f:0.1|

Inputs

Step One
Name
Quantity
38 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
97 mL
Type
reactant
Smiles
C(OCC)(OCC)=O
Name
Quantity
32 g
Type
reactant
Smiles
C1(CC1)CC#N
Name
Quantity
240 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
120 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
120 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for additional 2 hr
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The obtained organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled (boiling point 69-72° C., 4.0 mmHg)

Outcomes

Product
Name
Type
product
Smiles
C(#N)C(C(=O)OCC)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 50 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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